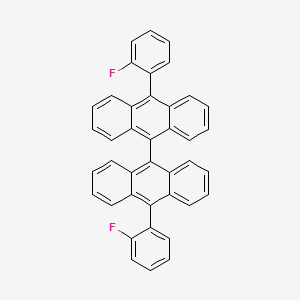
10,10'-Bis(2-fluorophenyl)-9,9'-bianthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene is an organic compound that belongs to the class of bianthracenes. This compound is characterized by the presence of two anthracene units connected through a central carbon-carbon bond, with each anthracene unit substituted by a 2-fluorophenyl group at the 10-position. The unique structure of this compound imparts specific chemical and physical properties that make it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene typically involves the coupling of two anthracene units through a central carbon-carbon bond. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinones, while reduction can produce dihydroanthracenes.
科学研究应用
10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of molecular interactions and binding affinities.
Industry: It may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用机制
The mechanism by which 10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene exerts its effects depends on its specific application. In the context of organic electronics, the compound’s unique structure allows it to participate in charge transfer processes, which are crucial for the functioning of devices like OLEDs. The molecular targets and pathways involved would include interactions with other organic molecules and the formation of charge transfer complexes.
相似化合物的比较
Similar Compounds
10,10’-Bis(phenyl)-9,9’-bianthracene: Similar structure but without the fluorine substituents.
10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene: Similar structure with fluorine substituents at the 4-position instead of the 2-position.
Uniqueness
10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene is unique due to the specific positioning of the fluorine atoms, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where precise control over molecular interactions and electronic properties is required.
属性
分子式 |
C40H24F2 |
|---|---|
分子量 |
542.6 g/mol |
IUPAC 名称 |
9-(2-fluorophenyl)-10-[10-(2-fluorophenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C40H24F2/c41-35-23-11-9-21-33(35)37-25-13-1-5-17-29(25)39(30-18-6-2-14-26(30)37)40-31-19-7-3-15-27(31)38(28-16-4-8-20-32(28)40)34-22-10-12-24-36(34)42/h1-24H |
InChI 键 |
SMTHKGNGVXIXQN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC=C7F)C8=CC=CC=C8F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















